4-Aminocyclopentane-1,2-diol
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Overview
Description
4-Aminocyclopentane-1,2-diol is a cyclic compound with a five-membered ring structure It contains an amino group (-NH2) and two hydroxyl groups (-OH) attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclopentane-1,2-diol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method starts with cyclopentadiene, which undergoes a series of reactions including hydrogenation, hydroxylation, and amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while substitution can produce various substituted cyclopentane compounds .
Scientific Research Applications
4-Aminocyclopentane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Aminocyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
4-Aminocyclopentane-1,3-diol: Similar in structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Cyclopentane-1,2-diol: Lacks the amino group, which significantly alters its chemical behavior and applications.
Cyclopentane-1,3-diol: Another structural isomer with different functional group positioning.
Uniqueness: 4-Aminocyclopentane-1,2-diol is unique due to the presence of both amino and hydroxyl groups on the cyclopentane ring, providing a versatile platform for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2 |
InChI Key |
BZYZDDQTPCPKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)N |
Origin of Product |
United States |
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